molecular formula C10H10ClFO B8000464 1-(3-chloro-5-fluorophenyl)-2-methylpropan-1-one

1-(3-chloro-5-fluorophenyl)-2-methylpropan-1-one

Cat. No.: B8000464
M. Wt: 200.64 g/mol
InChI Key: OAKCSXMOGMGDFK-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-2-methylpropiophenone is an organic compound with the molecular formula C10H10ClFO. It is a derivative of propiophenone, featuring chloro and fluoro substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoro-2-methylpropiophenone typically involves the introduction of chloro and fluoro groups onto a propiophenone backbone. One common method involves the Friedel-Crafts acylation of a fluorobenzene derivative with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of 3’-Chloro-5’-fluoro-2-methylpropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-2-methylpropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-Chloro-5’-fluoro-2-methylpropiophenone has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-2-methylpropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-5’-fluoro-2-methylpropiophenone is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and binding affinity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKCSXMOGMGDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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